molecular formula C8H8BrNO2 B8289632 3-(3-Bromopyridin-4-yl)oxetan-3-ol

3-(3-Bromopyridin-4-yl)oxetan-3-ol

Cat. No. B8289632
M. Wt: 230.06 g/mol
InChI Key: QUGCEMSBCBPMCH-UHFFFAOYSA-N
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Patent
US08673922B2

Procedure details

To a magnetically stirred solution of 2,2,6,6-tetramethylpiperidine (2.50 g, 17.70 mmol) in dry THF (80 mL) under argon at −78° C. was slowly added over 2 min n-butyllithium (2.50 M in hexanes; 5.6 ml, 14.0 mmol). The reaction mixture was stirred at −78° C. for 5 min and then allowed to warm to about 0° C. over 10 min. The reaction mixture was cooled to −78° C. and slowly over 10 min was added dropwise neat 3-bromopyridine (1.335 ml, 13.61 mmol). The reaction mixture was stirred at −78° C. for 15 min, and then slowly treated with neat oxetan-3-one (870 mg, 12.07 mmol) over 2-3 min. The reaction mixture was then allowed to warm to room temperature slowly over 18 h. The reaction mixture was concentrated in vacuo, then partitioned with ethyl acetate/aqueous saturated NH4Cl and solid sodium bicarbonate until pH ˜8-9 was achieved. The aqueous layers were saturated with sodium chloride and back extracted with ethyl acetate. The organic layers were combined, washed with brine, dried over Na2SO4, filtered, and evaporated to dryness to give a red oil. The crude material was purified by Biotage Silica gel chromatography on a 80 g Thompson Single Step™ silica cartridge using a linear gradient from 100% CH2Cl2 to 100% ethyl acetate over 12 column volumes to give to give 860 mg (31%) of the title compound as a white solid. 1H NMR (500 MHz, CDCl3) δ ppm 8.75 (1 H, s), 8.58 (1 H, d, J=5.0 Hz), 7.24 (1 H, d, J=5.0 Hz), 5.16 (2 H, m), 4.91 (2 H, m), 3.12 (1 H, br.s). LC/MS (Condition B): ret. T=1.1 min, (M+H)+ 229.89, 231.89.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.335 mL
Type
reactant
Reaction Step Two
Quantity
870 mg
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Br:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.[O:23]1[CH2:26][C:25](=[O:27])[CH2:24]1>C1COCC1>[Br:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][C:22]=1[C:25]1([OH:27])[CH2:26][O:23][CH2:24]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.335 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
870 mg
Type
reactant
Smiles
O1CC(C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 0° C. over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C. and slowly over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly over 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate/aqueous saturated NH4Cl and solid sodium bicarbonate until pH ˜8-9
EXTRACTION
Type
EXTRACTION
Details
back extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Biotage Silica gel chromatography on a 80 g Thompson Single Step™ silica cartridge
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=NC=CC1C1(COC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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